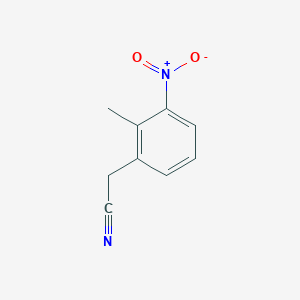

2-Methyl-3-nitrobenzyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543081 | |

| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-14-4 | |

| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitrobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-methyl-3-nitrobenzyl cyanide (CAS No: 23876-14-4), a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed information on its synthesis, structural characteristics, and safety considerations.

Introduction

This compound, with the molecular formula C₉H₈N₂O₂, is a substituted aromatic nitrile. Its structure, featuring a methyl group and a nitro group on the benzyl ring, makes it a versatile building block in the synthesis of various complex organic molecules. A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 23876-14-4 | [3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 85-87 °C | |

| Boiling Point | 339.4 ± 27.0 °C (Predicted) | |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |

| Purity | Min. 95% | [1] |

Solubility

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from o-xylene. The general synthetic pathway involves nitration, oxidation, hydrolysis, reduction, chlorination, and finally cyanation.[5] Another reported method involves the nitration of 2-methylbenzyl alcohol, followed by a reaction with sodium cyanide.[1]

A general procedure for the synthesis of a related compound, p-nitrobenzyl cyanide, involves the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids at a controlled temperature.[8] A similar approach could likely be adapted for the synthesis of the 2-methyl-3-nitro isomer.

A patented method for the preparation of 2-nitro substituted benzyl cyanide compounds involves the reaction of an o-nitro-substituted halogenated benzene with tert-butyl cyanoacetate, followed by esterlysis and decarboxylation.[9] This method is reported to have mild conditions and high yields.[9]

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its structural features can be confirmed using standard analytical techniques.

Crystallographic Data

X-ray crystallography has been used to determine the crystal structure of this compound. It crystallizes in the monoclinic space group P2/c.[1] The unit cell parameters are reported as a = 5.890 Å, b = 8.637 Å, c = 5.971 Å, and β = 105.49°.[1] The crystal structure reveals hydrogen bonding interactions primarily between the nitro groups and hydroxyl groups on the benzene ring.[1]

Predicted Spectroscopic Data

In the absence of published experimental spectra, computational methods can provide predicted data that can aid in the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the benzyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the cyanide group, the aromatic carbons, the methyl carbon, and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-H stretches of the aromatic ring and the methyl/methylene groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the cyanide group, and cleavage of the benzyl C-C bond.

Reactivity and Stability

The reactivity of this compound is influenced by the presence of the nitrile and nitro functional groups. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, to ensure its stability.

Safety and Toxicology

This compound should be handled with care, following standard laboratory safety procedures. While specific toxicological data for this compound is limited, related compounds such as benzyl cyanide and other nitriles are known to be toxic.[10] The toxicity of many nitriles is associated with the in vivo liberation of cyanide.[10] Nitroaromatic compounds can also exhibit toxicity through various mechanisms.[11][12]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its functional groups allow for diverse chemical transformations, making it a useful building block for the preparation of pharmaceuticals and other specialty chemicals.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While there are still gaps in the publicly available experimental data, the information presented here, based on a combination of reported data, predicted values, and knowledge of related compounds, offers a solid foundation for researchers and professionals working with this chemical. As with any chemical, it is crucial to handle this compound with appropriate safety precautions and to consult the latest safety data sheets.

References

- Spectrophotometric method for the determination of benzyl cyanides. RSC Publishing. [Link]

- 2-Methyl-3-nitro-benzyl cyanide. PubMed. [Link]

- Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]

- Structure-toxicity relationships of nitroarom

- Major mechanisms of toxicity of nitroaromatic compounds.

- Separation of Benzyl cyanide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Toxicity of Nitroarom

- Structure-Toxicity Relationships of Nitroaromatic Compounds.

- This compound. Local Pharma Guide. [Link]

- This compound. Chemical-Suppliers. [Link]

- Benzyl Cyanide. Organic Syntheses Procedure. [Link]

- 2-Methylbenzyl cyanide. NIST WebBook. [Link]

- Validated HPLC method for assay of Xipamide, Triamterene and toxic impurity; Benzyl cyanide based on analytical Eco-scale assessment. Scribd. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Unknown Source. [Link]

- ANALYTICAL METHODS. NCBI Bookshelf. [Link]

- 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput

- 2-methylbenzyl cyanide (C9H9N). PubChemLite. [Link]

- SOLUBILITY D

- The preparation method of 2-nitro substituted phenylacetonitrile compounds.

- p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]

- This compound. PubMed Central. [Link]

- Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

- 2-Methyl-3-nitrobenzyl alcohol. Molbase. [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties. Unknown Source. [Link]

Sources

- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS: 23876-14-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS NO. 23876-14-4 | this compound | C9H8N2O2 [localpharmaguide.com]

- 4. This compound | CAS 23876-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-Methyl-3-nitro-benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 10. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Methyl-3-nitrobenzyl cyanide spectral data analysis

An In-depth Technical Guide to the Spectral Data Analysis of 2-Methyl-3-nitrobenzyl cyanide

Foreword: A Structural Elucidation Blueprint

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. Trivial errors in structural assignment can lead to the invalidation of extensive biological, toxicological, and mechanistic studies. This guide provides a comprehensive, field-proven methodology for the spectral analysis of this compound (C₉H₈N₂O₂; MW: 176.17 g/mol )[1][2], a key intermediate in various organic syntheses.

Rather than presenting a simple checklist of spectral features, this document is structured to reflect the logical workflow of a practicing analytical scientist. We will dissect the molecule through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section explains not only what is observed but why it is observed, grounding interpretation in the fundamental principles of chemical structure and reactivity. The protocols described herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.

Part 1: Infrared (IR) Spectroscopy - Mapping the Functional Groups

1.1. The Causality of IR Analysis

Infrared spectroscopy serves as our initial, rapid screen for the presence of key functional groups. The principle is straightforward: covalent bonds vibrate at specific, quantized frequencies. By irradiating a sample with infrared light, we can excite these vibrations and measure the absorption of energy, which corresponds directly to the functional groups present. For this compound, our primary targets are the nitrile (-C≡N) and nitro (-NO₂) groups, whose characteristic absorptions are strong and typically reside in uncluttered regions of the spectrum.

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol is favored for its simplicity, speed, and minimal sample preparation, eliminating the need for KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts interfering signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small, solid sample of this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

1.3. Data Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum of this compound is dominated by a few key features that provide immediate structural confirmation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Authoritative Insights |

| ~2235 | Nitrile (C≡N) Stretch | Sharp, Strong | The C≡N triple bond stretch is highly characteristic and appears in a relatively "quiet" region of the spectrum, making it an excellent diagnostic peak.[3][4] For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹ due to conjugation with the ring, which slightly weakens the bond.[5][6] |

| ~1530 | Asymmetric Nitro (N-O) Stretch | Strong | Aromatic nitro compounds display two very strong, characteristic N-O stretching bands.[7][8][9] The asymmetric stretch appears at a higher frequency. The high intensity is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[10][11] |

| ~1350 | Symmetric Nitro (N-O) Stretch | Strong | This is the second key peak for the nitro group.[7][8][9] Its presence, along with the asymmetric stretch, is definitive confirmation of the -NO₂ moiety. Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[9] |

| 3100-3000 | Aromatic C-H Stretch (sp²) | Medium to Weak | These absorptions appear just above the 3000 cm⁻¹ dividing line, confirming the presence of hydrogens attached to sp²-hybridized carbons of the benzene ring.[4][8] |

| 3000-2850 | Aliphatic C-H Stretch (sp³) | Medium to Weak | These bands, appearing just below 3000 cm⁻¹, correspond to the C-H stretches of the methyl (-CH₃) and benzylic methylene (-CH₂CN) groups.[8] |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium, often multiple bands | These absorptions are due to the skeletal vibrations of the benzene ring. Their exact positions and intensities can provide clues about the substitution pattern, though this is less reliable than NMR. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Atomic Blueprint

2.1. The Causality of NMR Analysis

NMR spectroscopy provides the most detailed structural information, mapping the unique chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can probe the magnetic properties of the nuclei. The resulting chemical shifts, signal integrations, and splitting patterns allow for a complete and unambiguous assembly of the molecular skeleton.

2.2. Experimental Protocol: High-Field NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS), which is used to define the 0 ppm reference point for both ¹H and ¹³C spectra.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The sample is then "shimmed" by adjusting magnetic gradients to optimize the field homogeneity, resulting in sharp, well-resolved signals.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard. This simplifies the spectrum by collapsing all carbon signals into singlets. A larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[12]

2.3. Data Interpretation: Assembling the Molecular Puzzle

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a precise count of protons in different environments. For this compound, we expect four distinct signals.

| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale and Authoritative Insights |

| ~7.8-7.4 | Aromatic Protons (3H) | Multiplet (m) | 3H | The aromatic protons will appear in the downfield region. Their signals will be complex due to the 1,2,3-substitution pattern. The powerful electron-withdrawing nitro group will deshield adjacent protons, shifting them further downfield.[13][14] The methyl and benzyl cyanide groups have a smaller electronic effect. |

| ~3.8 | Benzylic Protons (-CH₂CN) | Singlet (s) | 2H | These protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, placing their signal in this region. With no adjacent protons, the signal will be a singlet. |

| ~2.6 | Methyl Protons (-CH₃) | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Protons of this type typically resonate in this range.[15] The signal will be a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the lack of symmetry, all 9 carbons of this compound are chemically distinct and should produce 9 separate signals.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Authoritative Insights |

| ~148 | C-NO₂ | The carbon directly attached to the highly electronegative nitro group is significantly deshielded and shifted far downfield. |

| ~138-125 | Aromatic C (4 signals) | The remaining aromatic carbons appear in this range. The chemical shifts are influenced by the electronic effects of the substituents.[16] The quaternary carbons (C-CH₃ and C-CH₂CN) will typically have lower intensity signals. |

| ~117 | Nitrile Carbon (-C≡N) | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.[12] |

| ~23 | Benzylic Carbon (-CH₂CN) | The sp³-hybridized benzylic carbon. |

| ~19 | Methyl Carbon (-CH₃) | The sp³-hybridized methyl carbon, typically found in the upfield region of the spectrum. |

2.4. Structural Visualization and NMR Assignments

Caption: Structure of this compound with atom numbering.

Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

3.1. The Causality of MS Analysis

Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, a virtual "fingerprint" that confirms the connectivity of its atoms. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a positively charged radical cation (the molecular ion, M⁺˙) which is often unstable and breaks apart into smaller, characteristic fragment ions.

3.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS). The solvent is removed under vacuum.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons (typically at 70 eV). This ejects an electron from the molecule, forming the M⁺˙.

-

Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

3.3. Data Interpretation: The Fragmentation Story

The mass spectrum will provide the ultimate confirmation of the compound's identity.

| m/z Value | Proposed Fragment | Rationale and Authoritative Insights |

| 176 | [M]⁺˙ | Molecular Ion. The presence of this peak confirms the molecular weight of 176 g/mol . |

| 146 | [M - NO]⁺ | Loss of a neutral nitric oxide radical (·NO) is a common fragmentation pathway for aromatic nitro compounds.[17][18] |

| 130 | [M - NO₂]⁺ | Loss of the nitro group as a neutral nitrogen dioxide radical (·NO₂) is another primary and highly characteristic fragmentation pathway for nitroaromatics.[17][19] |

| 116 | [M - NO₂ - CH₂]⁺ or [M - C₂H₂O₂]⁺ | This could arise from the loss of the nitro group followed by rearrangement and loss of a methylene group, or a more complex rearrangement. |

| 90 | [C₇H₆]⁺ | A common fragment in the mass spectra of substituted toluenes and benzyl derivatives, often resulting from rearrangement to a tropylium-like structure followed by loss of substituents.[20] |

3.4. Visualization of Key Fragmentation Pathways

Caption: Workflow for the integrated spectral confirmation of a molecular structure.

Conclusion

The spectral data obtained through IR, NMR, and Mass Spectrometry provide a cohesive and self-validating body of evidence for the structure of this compound. The IR spectrum confirms the presence of the critical nitrile and nitro functional groups. Mass spectrometry verifies the correct molecular weight and shows characteristic fragmentation patterns for a nitroaromatic benzyl cyanide derivative. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level blueprint, mapping the precise connectivity and chemical environment of every atom in the molecule. By following the integrated workflow presented in this guide, researchers can achieve unambiguous structural elucidation with the highest degree of scientific confidence.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Docsity. [Link]

- 13.10 INTERPRETATION OF IR SPECTRA. University of Calgary. [Link]

- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

- 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- 05 Notes On Nitriles IR Spectra. Scribd. [Link]

- INFRARED SPECTROSCOPY (IR).

- IR Spectra: N-O Nitro group: Why two peaks?. Physics Forums. [Link]

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry. [Link]

- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- This compound. Acta Crystallographica Section E. [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

- Chemical shifts. University College London. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- A guide to 13C NMR chemical shift values. Compound Interest. [Link]

- Benzyl cyanides. MassBank. [Link]

Sources

- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]

- 2. 2-Methyl-3-nitrobenzyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scribd.com [scribd.com]

- 7. docsity.com [docsity.com]

- 8. askthenerd.com [askthenerd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. physicsforums.com [physicsforums.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. compoundchem.com [compoundchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. massbank.eu [massbank.eu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-3-nitrobenzyl cyanide

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Methyl-3-nitrobenzyl cyanide, a substituted aromatic compound with applications in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the acquisition and interpretation of its proton nuclear magnetic resonance (¹H NMR) spectrum. We will delve into the structural nuances of the molecule and their direct impact on the NMR signals, offering a predictive analysis grounded in established spectroscopic principles.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H), we can glean detailed information about the chemical environment of each hydrogen atom within a molecule. This includes their connectivity, spatial arrangement, and the electronic effects of neighboring functional groups. For a molecule like this compound, with its distinct aromatic and aliphatic protons, ¹H NMR provides a unique fingerprint that is crucial for its identification and characterization.

Predicted ¹H NMR Spectrum of this compound

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound.

The aromatic region of the spectrum is of particular interest due to the influence of the methyl, nitro, and benzyl cyanide groups. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[3][4][5][6] The precise chemical shift is determined by the electron-donating or electron-withdrawing nature of the substituents.

-

Nitro Group (NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects, which deshields nearby protons, shifting their signals downfield to a higher ppm value.

-

Methyl Group (CH₃): This is a weak electron-donating group, which shields nearby protons, causing an upfield shift to a lower ppm value.

-

Benzyl Cyanide Group (CH₂CN): This group is weakly electron-withdrawing.

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons:

-

H6: This proton is ortho to the weakly electron-withdrawing benzyl cyanide group and meta to the electron-withdrawing nitro group. It is expected to be the most downfield of the aromatic protons.

-

H4: This proton is ortho to the electron-withdrawing nitro group and para to the benzyl cyanide group. It will also be significantly deshielded.

-

H5: This proton is para to the methyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons.

The benzylic protons of the CH₂CN group are adjacent to an electron-withdrawing cyanide group and an aromatic ring. Their chemical shift is typically in the range of 2.2-3.0 ppm.[3][4][5][6] The methyl protons are attached to the aromatic ring and are expected to resonate around 2.5 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~7.8 - 8.0 | Doublet of doublets (dd) or Triplet (t) | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |

| H4 | ~7.6 - 7.8 | Doublet of doublets (dd) or Triplet (t) | J(ortho) ≈ 7-8, J(meta) ≈ 1-2 | 1H |

| H5 | ~7.3 - 7.5 | Triplet (t) | J(ortho) ≈ 7-8 | 1H |

| CH₂CN | ~3.8 - 4.0 | Singlet (s) | - | 2H |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | - | 3H |

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. For the aromatic protons, ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

Workflow for ¹H NMR Spectrum Acquisition

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

-

Tune and match the probe to the correct frequency for protons.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. A 90° pulse angle is typically used for quantitative measurements.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Interpretation of the ¹H NMR Spectrum

The final processed spectrum should display signals corresponding to the predicted chemical shifts, multiplicities, and integrations. The aromatic region will likely show a complex pattern of overlapping multiplets due to the similar chemical environments of the aromatic protons and the effects of second-order coupling. Advanced NMR techniques, such as 2D COSY (Correlation Spectroscopy), can be employed to definitively assign the correlations between coupled protons in the aromatic system.

The singlet for the benzylic CH₂ protons and the singlet for the methyl CH₃ protons should be sharp and well-defined, confirming their isolation from other proton environments in terms of spin-spin coupling. The integration of these signals relative to the aromatic protons (a 2:3:3 ratio for CH₂:CH₃:aromatic protons) will provide crucial confirmation of the structure.

Conclusion

This in-depth guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound. By applying fundamental principles of chemical shifts, coupling constants, and substituent effects, a detailed spectral analysis can be performed, which is essential for the structural verification and quality control of this important synthetic intermediate. The outlined experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is the cornerstone of reliable chemical analysis.

References

- Reich, H. J.

- Jasperse, C.

- Chemistry with Caroline.

- Chemistry LibreTexts. 15.

- TheElkchemist.

- Royal Society of Chemistry.

- UQ eSpace.

- PubMed. 2-Methyl-3-nitro-benzyl cyanide. URL

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. URL

- CymitQuimica. 2-Methyl-3-nitrobenzylcyanide. URL

- University of Colorado Boulder.

- ChemicalBook. 2-Methylbenzyl cyanide(22364-68-7) ¹H NMR spectrum. URL

- ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. URL

- University of Calgary.

- Royal Society of Chemistry.

- ChemicalBook. Benzoyl cyanide(613-90-1) ¹H NMR spectrum. URL

- University College London. Chemical shifts. URL

- Michigan State University Chemistry. Proton NMR Table. URL

- Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. URL

- FINETECH INDUSTRY LIMITED. This compound | CAS: 23876-14-4 | Chemical Product. URL

- Royal Society of Chemistry.

- Local Pharma Guide. CAS NO. 23876-14-4 | this compound. URL

- University of Colorado Boulder. NMR Chart. URL

- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. URL

- Organic Syntheses Procedure. p-NITROBENZYL CYANIDE. URL

- California State University Stanislaus. Proton NMR Chemical Shifts. URL

- Wikipedia. Benzyl cyanide. URL

Sources

- 1. 2-Methyl-3-nitro-benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Introduction: The Role of 13C NMR in Structural Elucidation

An In-depth Technical Guide to the Predicted 13C NMR Chemical Shifts of 2-Methyl-3-nitrobenzyl cyanide

This guide provides a detailed theoretical analysis and predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum, this document serves as a predictive framework for researchers, scientists, and drug development professionals. The analysis is grounded in the fundamental principles of substituent effects on aromatic systems, offering a robust methodology for spectral interpretation and structural verification.

13C NMR spectroscopy is an indispensable tool in modern organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal—its chemical shift (δ)—provides profound insight into its electronic environment.[1] For substituted aromatic compounds like this compound (C₉H₈N₂O₂), 13C NMR is crucial for confirming the substitution pattern on the benzene ring.

The molecule possesses three distinct substituents on a benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), and a cyanomethyl group (-CH₂CN). The interplay of their electronic effects—some donating and others withdrawing electron density—creates a unique magnetic environment for each of the nine carbon atoms, which can be predicted and interpreted.

Theoretical Framework: Substituent Effects in Aromatic Systems

The chemical shift of a carbon atom in a benzene ring (baseline ~128.5 ppm) is modulated by the electronic properties of the attached substituents. These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative groups withdraw electron density, "deshielding" the nearby carbon nuclei and shifting their signals downfield (to a higher ppm value).[2]

-

Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, causing a downfield shift (deshielding).[3][4]

Recent studies have highlighted that the changes in the σ-bonding framework, influenced by the π-system, are critical in determining the final 13C chemical shifts.[5]

Substituent Effect Analysis for this compound

To predict the spectrum, we must analyze the influence of each of the three substituents on the six aromatic carbons (C1-C6) and the three aliphatic/nitrile carbons.

-

C1 (bearing -CH₂CN): The cyanomethyl group is weakly electron-withdrawing.

-

C2 (bearing -CH₃): The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. It will shield the carbons ortho (C1, C3) and para (C5) to it.

-

C3 (bearing -NO₂): The nitro group is a very strong electron-withdrawing group (EWG) through both resonance and induction.[3] It strongly deshields the carbons ortho (C2, C4) and para (C6) to it.[6]

The combination of these effects results in a complex but predictable pattern of chemical shifts for the aromatic carbons. The carbon atoms directly attached to substituents (ipso-carbons) also show significant shifts.

Logical Relationship of Substituent Effects

The following diagram illustrates the primary electronic influences of the methyl and nitro groups on the electron density of the aromatic ring, which is the direct cause of the predicted chemical shift perturbations.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted 13C NMR Chemical Shifts

Based on the analysis of substituent effects and data from analogous compounds, the following table summarizes the predicted chemical shifts for this compound. Aromatic carbons generally appear in the 120-150 ppm range.

| Carbon Atom | Environment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C3 | ipso to -NO₂ | ~150-153 | Directly attached to the strongly deshielding nitro group.[6] |

| C2 | ipso to -CH₃ | ~135-138 | ipso-carbon, deshielded by nitro group at ortho position. |

| C1 | ipso to -CH₂CN | ~133-136 | ipso-carbon, influenced by adjacent methyl and nitro groups. |

| C4 | ortho to -NO₂, meta to -CH₃ | ~132-135 | Strongly deshielded by the ortho nitro group. |

| C6 | para to -NO₂, meta to -CH₂CN | ~129-132 | Deshielded by the para nitro group. |

| C5 | meta to -NO₂ & -CH₃ | ~124-127 | Least affected by EWG/EDG resonance, likely most upfield aromatic C. |

| -CN | Nitrile | ~117-120 | Typical range for nitrile carbons.[7] |

| -CH₂- | Benzylic methylene | ~20-25 | Aliphatic carbon attached to an aromatic ring and a nitrile. |

| -CH₃ | Aromatic methyl | ~18-22 | Typical range for a methyl group on a benzene ring.[8] |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for 13C NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Methodology Workflow

Caption: Standard workflow for 13C NMR spectral acquisition.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical solvent peak.

-

-

Setting Acquisition Parameters (for a 400 MHz Spectrometer):

-

Experiment Type: Standard proton-decoupled 1D 13C experiment.

-

Pulse Program: zgpg30 (or equivalent) is recommended for quantitative accuracy.

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.[7]

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for better quantitation of quaternary carbons.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

Execute the experiment. Monitor the free induction decay (FID) to ensure stability.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of ~1-2 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

-

Spectral Analysis:

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

-

Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not reliably proportional to the number of carbons).

-

Assign the peaks based on the predicted chemical shifts and knowledge of substituent effects. Consider running advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[1]

-

Conclusion

This guide provides a comprehensive theoretical framework for understanding and predicting the 13C NMR spectrum of this compound. By systematically analyzing the inductive and resonance effects of the methyl, nitro, and cyanomethyl substituents, we have established a reliable prediction of the chemical shifts for all nine carbon atoms. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data for verification. This predictive analysis serves as a valuable resource for researchers in confirming the synthesis and structural integrity of this and similarly substituted aromatic compounds.

References

- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10955-10963.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Characteristics of C-13 NMR Spectroscopy.

- ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra.

- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- G. S. S. J. E. T. P. S. D. W. G. B. (1994). The unique effect of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-520.

- Oregon State University. 13C NMR Chemical Shift. College of Science.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry.

- Singh, P., & Bharate, S. B. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications, 14(3).

- The Royal Society of Chemistry. (2015). Supporting Information.

- PubMed. (n.d.). 2-Methyl-3-nitro-benzyl cyanide. National Center for Biotechnology Information.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Mass spectrometry fragmentation of 2-Methyl-3-nitrobenzyl cyanide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-nitrobenzyl Cyanide

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₉H₈N₂O₂; Molecular Weight: 176.17 g/mol ).[1][2][3] Primarily focusing on electron ionization (EI), a hard ionization technique that yields extensive and structurally informative fragmentation, this document elucidates the principal fragmentation pathways of the title compound.[4][5] We will explore the characteristic cleavages driven by the nitro, methyl, and benzyl cyanide functionalities, including benzylic cleavages, nitro group rearrangements, and the formation of stable ionic species. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's gas-phase ion chemistry for structural confirmation, metabolite identification, and purity analysis.

Introduction: The Compound of Interest

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a cyanomethyl group. Such substituted aromatic compounds are pivotal intermediates in organic synthesis, including the development of pharmaceutical agents.[1][2] A thorough understanding of their analytical characteristics is paramount for quality control, reaction monitoring, and metabolic profiling. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), stands as a powerful tool for this purpose, offering high sensitivity and unparalleled structural insight based on reproducible fragmentation patterns.[6][7]

This guide will proceed by first outlining a robust experimental protocol for acquiring the mass spectrum. Subsequently, it will delve into a detailed mechanistic interpretation of the observed and predicted fragmentation patterns, supported by established principles of mass spectrometry.[8][9]

Recommended Experimental Workflow: GC-EI-MS Analysis

Electron Ionization (EI) is the method of choice for inducing fragmentation in volatile, thermally stable small molecules like this compound. Its high, standardized energy (70 eV) ensures reproducible fragmentation patterns that can be compared against spectral libraries.[5][10]

Caption: High-level workflow for the GC-EI-MS analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40 to 250 amu.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

-

Core Fragmentation Pathways & Mechanistic Interpretation

Upon entering the EI source, a this compound molecule (M) is bombarded by high-energy electrons, ejecting one of its own electrons to form a molecular radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 176.[5] This high-energy ion is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are dictated by the molecule's structure, favoring cleavages at the weakest bonds and those that lead to resonance-stabilized products.[8][9]

Key Predicted Fragment Ions

| m/z | Proposed Structure / Identity | Neutral Loss | Formula of Loss | Significance |

| 176 | Molecular Ion [C₉H₈N₂O₂]⁺• | - | - | Confirms molecular weight. |

| 159 | [M - OH]⁺ | •OH (17) | OH | Suggests an "ortho effect" rearrangement involving the adjacent methyl and nitro groups.[11] |

| 146 | [M - NO]⁺• | •NO (30) | NO | A common fragmentation pathway for aromatic nitro compounds.[12] |

| 130 | [M - NO₂]⁺ | •NO₂ (46) | NO₂ | Highly characteristic loss from nitroaromatic compounds, often leading to a stable cation.[12] |

| 116 | [M - NO₂ - CH₂]⁺ or [C₈H₆N]⁺ | •NO₂ + CH₂ | NO₂, CH₂ | Further fragmentation of the m/z 130 ion. |

| 103 | [C₇H₅N]⁺• or [C₈H₇]⁺ | •NO₂ + HCN | NO₂, HCN | Sequential loss from the m/z 130 ion, indicative of the benzyl cyanide structure. |

| 91 | Tropylium Ion [C₇H₇]⁺ | C₂HNO₂ | C₂HNO₂ | A hallmark of benzyl-containing structures, formed via rearrangement and cleavage.[13] |

Mechanistic Elucidation

The fragmentation of the molecular ion (m/z 176) can be rationalized through several competing pathways, illustrated below.

Caption: Predicted major EI fragmentation pathways for this compound.

-

Pathway A: Nitro Group Cleavage (The Dominant Route) The most characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond.[12]

-

Loss of Nitrogen Dioxide (•NO₂): The primary and most facile cleavage is the loss of a nitrogen dioxide radical (mass 46) to yield a highly stabilized cation at m/z 130 . This is often the base peak or one of the most abundant ions in the spectrum.

-

M⁺• (m/z 176) → [C₉H₈N]⁺ + •NO₂ (m/z 130)

-

-

The resulting [C₉H₈N]⁺ ion at m/z 130 can undergo further fragmentation, notably the loss of hydrogen cyanide (HCN, mass 27), which is characteristic of the nitrile group, to produce an ion at m/z 103 .

-

[C₉H₈N]⁺ (m/z 130) → [C₈H₇]⁺ + HCN (m/z 103)

-

-

Loss of Nitric Oxide (•NO): A less common but frequently observed fragmentation is the loss of a nitric oxide radical (mass 30), which involves a rearrangement, to produce a radical cation at m/z 146 .[11][12]

-

M⁺• (m/z 176) → [C₉H₈NO]⁺• + •NO (m/z 146)

-

-

-

Pathway B: The "Ortho Effect" The presence of a methyl group adjacent (ortho) to the nitro group can facilitate a specific rearrangement known as the "ortho effect".[11] This involves the abstraction of a hydrogen atom from the methyl group by one of the oxygen atoms of the nitro group, followed by the elimination of a hydroxyl radical (•OH, mass 17). This pathway gives rise to a characteristic ion at m/z 159 . The observation of this peak is strong evidence for the ortho positioning of the methyl and nitro groups.

-

M⁺• (m/z 176) → [C₉H₇N₂O]⁺ + •OH (m/z 159)

-

-

Pathway C: Formation of the Tropylium Ion Compounds containing a benzyl moiety (a benzene ring attached to a CH₂ group) are well-known to fragment via rearrangement to form the highly stable tropylium cation, [C₇H₇]⁺, at m/z 91 .[13][14] While not a direct cleavage product, this ion can be formed through more complex rearrangements and subsequent fragmentation of major ions like the one at m/z 130. Its presence, even at low abundance, is a strong indicator of the underlying benzyl structure.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich with structurally significant ions. The fragmentation pattern is dominated by cleavages directed by the nitro group, leading to prominent ions at m/z 130 ([M-NO₂]⁺) and m/z 146 ([M-NO]⁺•). The presence of an ion at m/z 159 ([M-OH]⁺) serves as a diagnostic marker for the ortho-relationship between the methyl and nitro substituents. Further fragmentation of the primary ions, particularly the loss of HCN from the m/z 130 fragment, confirms the presence of the benzyl cyanide structure. By understanding these detailed pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring the integrity and accuracy of their analytical findings.

References

- Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018).

- This compound. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

- Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (2024). Royal Society of Chemistry. [Link]

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. [Link]

- Detailed fragmentation pathway of p‐nitrobenzylpyridinium. (2015).

- Mass Spectrometry of Nitro and Nitroso Compounds. (2013).

- CAS NO. 23876-14-4 | this compound. Local Pharma Guide. [Link]

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (2017). PubMed Central. [Link]

- Phenylacetonitrile.

- Electron ioniz

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1971).

- Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

- Schematic diagram of an electron ionization (EI)...

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]

- Benzyl cyanide. Wikipedia. [Link]

- Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

- Electron Ionization. (2022). Chemistry LibreTexts. [Link]

- Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS): a new powerful combination for direct analysis. (2023).

- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). CORE. [Link]

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews. [Link]

- Fragmentation mechanisms in mass spectrometry. (1969).

- The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry: A Textbook. [Link]

- Aromatic nitro compounds. (2017). SlideShare. [Link]

Sources

- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]

- 2. 2-Methyl-3-nitrobenzyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS): a new powerful combination for direct analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ugto.mx [ugto.mx]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-3-nitrobenzyl Cyanide

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Methyl-3-nitrobenzyl cyanide (C₉H₈N₂O₂). Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its molecular vibrations.

Introduction: The Vibrational Signature of a Key Intermediate

This compound is a significant organic intermediate in various synthetic pathways.[1][2][3] Its molecular structure, characterized by a substituted aromatic ring, a nitro group, a cyanide moiety, and a methyl group, presents a rich and distinct infrared spectrum. FT-IR spectroscopy serves as a powerful and non-destructive analytical technique to confirm the identity, purity, and structural integrity of this compound by probing the vibrational transitions of its constituent functional groups.[4][5]

Each functional group within the this compound molecule absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). The resulting FT-IR spectrum is a unique "molecular fingerprint," providing invaluable qualitative information.[6][7][8] This guide will elucidate the expected spectral features of this compound and provide the necessary framework for its accurate analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The successful acquisition of a clean and interpretable FT-IR spectrum of a solid sample like this compound is critically dependent on meticulous sample preparation.[9][10] The choice of method aims to minimize scattering of the infrared beam and ensure a suitable concentration of the analyte in the beam path.

Recommended Technique: Attenuated Total Reflectance (ATR)-FT-IR

For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR)-FT-IR is the preferred method for analyzing solid powders.[11][12][13][14][15]

Principle of ATR: In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, generating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.[11][15] This interaction with the sample results in the attenuation of the evanescent wave at specific frequencies corresponding to the sample's vibrational modes.

Step-by-Step Protocol for ATR-FT-IR Analysis:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty ATR crystal. This background will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the solid sample and the ATR crystal, which is crucial for a high-quality spectrum.[15]

-

Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Alternative Technique: Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique for solid samples.[9][10][16]

Step-by-Step Protocol for KBr Pellet Preparation:

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent in the mid-infrared region.[9]

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][6][7] The fingerprint region contains complex vibrations that are unique to the molecule as a whole.

Key Functional Group Absorptions

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2975-2950 | Asymmetric C-H Stretch | Methyl (-CH₃) | Medium |

| 2885-2865 | Symmetric C-H Stretch | Methyl (-CH₃) | Medium to Weak |

| 2260-2240 | C≡N Stretch | Cyanide (Nitrile) | Medium, Sharp |

| 1620-1580 | C=C Stretch | Aromatic Ring | Medium |

| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium |

| 1470-1430 | Asymmetric C-H Bend | Methyl (-CH₃) | Medium |

| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1390-1370 | Symmetric C-H Bend | Methyl (-CH₃) | Medium |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Detailed Analysis of Spectral Regions

-

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several bands. The weak to medium C-H stretching vibrations are expected just above 3000 cm⁻¹.[17][18][19] The characteristic C=C in-ring stretching vibrations typically appear as a pair of bands in the 1620-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.[20][21] Strong absorptions in the 900-675 cm⁻¹ range are due to C-H out-of-plane bending, and their exact position can give clues about the substitution pattern of the aromatic ring.[17]

-

Nitro Group Vibrations: The nitro group (-NO₂) is one of the most readily identifiable functional groups in an IR spectrum. It exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[22][23][24][25] The high intensity of these bands is due to the large change in dipole moment during the vibration of the polar N-O bonds.

-

Cyanide (Nitrile) Group Vibration: The C≡N triple bond stretch of the cyanide group gives rise to a sharp, medium-intensity absorption in the 2260-2240 cm⁻¹ region.[26][27][28] This region of the spectrum is relatively uncongested, making the nitrile peak a very reliable diagnostic feature.

-

Methyl Group Vibrations: The methyl group (-CH₃) attached to the aromatic ring will show C-H stretching vibrations just below 3000 cm⁻¹, specifically in the 2975-2950 cm⁻¹ (asymmetric) and 2885-2865 cm⁻¹ (symmetric) ranges.[29][30] Additionally, characteristic C-H bending (scissoring and rocking) vibrations will be present in the 1470-1430 cm⁻¹ and 1390-1370 cm⁻¹ regions.[29][30]

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the FT-IR analysis of this compound, from sample preparation to final spectral interpretation.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion: A Validated Approach

FT-IR spectroscopy provides a rapid, reliable, and highly informative method for the structural characterization of this compound. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation, researchers can confidently verify the presence of key functional groups and confirm the identity of the compound. The distinct and well-defined absorption bands of the aromatic, nitro, cyanide, and methyl moieties collectively form a unique spectral signature, making FT-IR an indispensable tool in the quality control and developmental pipeline of this important chemical intermediate.

References

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- Spectroscopy Tutorial: Nitro Groups. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- IR: nitro groups. (n.d.).

- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Sample preparation for FT-IR. (n.d.).

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Table of Characteristic IR Absorptions. (n.d.).

- PubMed. (n.d.). 2-Methyl-3-nitro-benzyl cyanide.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Simplified Infrared Correlation Chart. (n.d.).

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- PMC. (n.d.). This compound.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- PubChem - NIH. (n.d.). Phenylacetonitrile.

- Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- IR Chart. (n.d.).

- Chemical-Suppliers. (n.d.). This compound | CAS 23876-14-4.

- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- National Institute of Standards and Technology. (n.d.). Benzyl nitrile - the NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Benzonitrile - the NIST WebBook.

- WebSpectra. (n.d.). IR Absorption Table.

- Local Pharma Guide. (n.d.). CAS NO. 23876-14-4 | this compound.

- ElectronicsAndBooks. (n.d.). This compound.

- Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.

- Organic Syntheses Procedure. (n.d.). p-NITROBENZYL CYANIDE.

Sources

- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]

- 2. 2-Methyl-3-nitro-benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-nitrobenzyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. azooptics.com [azooptics.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. m.youtube.com [m.youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. youtube.com [youtube.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. eng.uc.edu [eng.uc.edu]

- 27. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 28. IR Absorption Table [webspectra.chem.ucla.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-3-nitrobenzyl cyanide

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 2-Methyl-3-nitrobenzyl cyanide (C₉H₈N₂O₂), a key chemical intermediate. The document details the synthesis and crystallization protocols necessary to obtain high-quality single crystals suitable for diffraction studies. It presents a thorough examination of the crystallographic data, including unit cell parameters, space group, and key bond lengths and angles, as determined by single-crystal X-ray diffraction. The guide elucidates the intricate details of the crystal packing, highlighting the presence of two independent molecules in the asymmetric unit and the role of weak intermolecular C—H···O hydrogen bonds in stabilizing the three-dimensional supramolecular architecture. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solid-state properties of this compound.

Introduction: Significance of this compound

This compound is a valuable intermediate in organic synthesis. Its structural backbone is incorporated into various more complex molecules, notably in the pharmaceutical sector. Research has identified it as a precursor in the synthesis of compounds investigated for the treatment of neurodegenerative disorders, such as Parkinson's disease[1]. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for controlling its reactivity, solubility, and overall suitability for these applications.

Crystal structure analysis provides the most definitive structural information, revealing subtle conformational and packing details that influence a compound's macroscopic properties. This guide offers an authoritative overview of the crystal structure of this compound, grounded in the definitive study by Chen and Zhang[1].

Synthesis and Crystallization

The acquisition of a crystal structure is predicated on the successful synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached via multiple routes. The route reported in the crystallographic study involves a multi-step process starting from o-xylene, encompassing nitration, oxidation, hydrolysis, reduction, chlorination, and finally, cyanation[1][2]. An alternative pathway involves the nitration of 2-methylbenzyl alcohol, followed by a nucleophilic substitution with sodium cyanide.

The overall workflow from synthesis to structural analysis is depicted below.

Caption: Experimental workflow from synthesis to structure determination.

Experimental Protocol: Single Crystal Growth

The protocol for growing single crystals suitable for X-ray diffraction is a critical step that requires patience and precision. The method employed by Chen and Zhang provides a reliable pathway[1].

Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction analysis.

Materials:

-

Purified this compound (0.35 g)

-

Methanol (25 mL)

-

Small, clean glass vial or beaker

-

Parchment paper or a watch glass to cover the vessel

Procedure:

-

Dissolution: Accurately weigh 0.35 g of the purified compound and transfer it to the glass vial.

-

Solvent Addition: Add 25 mL of methanol to the vial. Gently swirl or stir the mixture at room temperature until the solid is completely dissolved.

-

Slow Evaporation Setup: Cover the opening of the vial with parchment paper perforated with a few small holes, or a watch glass placed slightly ajar. This is crucial to slow down the rate of solvent evaporation.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Crystal Growth: Allow the solvent to evaporate slowly over approximately four days. As the solution becomes supersaturated, crystals will begin to form and grow.

-

Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently remove the crystals using tweezers. Dry them on filter paper.

Causality: The choice of methanol as a solvent is based on the compound's moderate solubility at room temperature. Slow evaporation is the chosen crystallization technique because it allows for the orderly deposition of molecules onto the growing crystal lattice, minimizing defects and leading to high-quality, single crystals. Rapid evaporation would likely lead to the formation of polycrystalline powder.

Crystal Structure Determination: Single-Crystal X-ray Diffraction